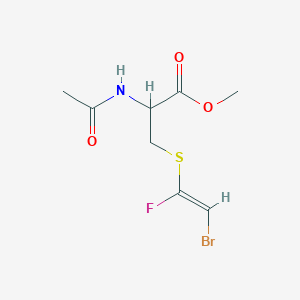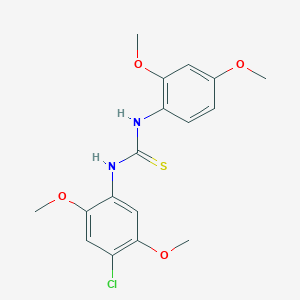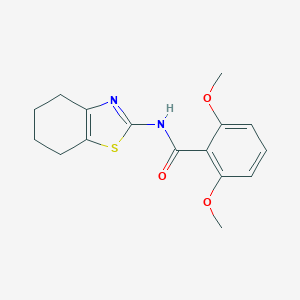
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester, also known as BFA, is a small molecule inhibitor that has been widely used in scientific research to study intracellular trafficking and protein secretion. BFA is a synthetic compound that was first described in the 1980s and has since become an important tool in cell biology and biochemistry.
Wirkmechanismus
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester inhibits the activity of ARF by binding to a specific site on the protein. This binding prevents ARF from interacting with its target proteins, which leads to the disruption of vesicular transport. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to cause the redistribution of Golgi proteins to the endoplasmic reticulum (ER), which results in the disruption of protein secretion.
Biochemical and Physiological Effects:
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to have a number of biochemical and physiological effects. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to cause the redistribution of Golgi proteins to the ER, which results in the disruption of protein secretion. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has also been shown to cause the accumulation of vesicles in the ER, which leads to ER stress. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to inhibit the growth of cancer cells, which makes it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has a number of advantages for use in lab experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester is a small molecule inhibitor that is easy to use and has a well-characterized mechanism of action. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been shown to be effective in a variety of cell types and has been used in a wide range of experimental systems. However, there are also limitations to the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in lab experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester can be toxic to cells at high concentrations, which can limit its use in certain experiments. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are a number of future directions for the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in scientific research. One area of interest is the development of new N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester analogs that have improved potency and selectivity. Another area of interest is the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester in combination with other inhibitors to study the regulation of vesicular transport. Finally, there is interest in the use of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester as a potential anti-cancer agent, and further studies are needed to explore this potential application.
Synthesemethoden
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester is synthesized by a multi-step process that involves the reaction of various chemical compounds. The synthesis of N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This compound is then reacted with methyl iodide to form N-acetyl-L-cysteine methyl ester. The final step involves the reaction of N-acetyl-L-cysteine methyl ester with 2-bromo-1-fluoroethene to form N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been widely used in scientific research to study intracellular trafficking and protein secretion. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester works by inhibiting the activity of a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of vesicular transport. N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester has been used to study the Golgi apparatus, a cellular organelle involved in the processing and sorting of proteins.
Eigenschaften
CAS-Nummer |
102516-57-4 |
|---|---|
Produktname |
N-Acetyl-3-((2-bromo-1-fluorovinyl)thio)alanine methyl ester |
Molekularformel |
C8H11BrFNO3S |
Molekulargewicht |
300.15 g/mol |
IUPAC-Name |
methyl 2-acetamido-3-[(E)-2-bromo-1-fluoroethenyl]sulfanylpropanoate |
InChI |
InChI=1S/C8H11BrFNO3S/c1-5(12)11-6(8(13)14-2)4-15-7(10)3-9/h3,6H,4H2,1-2H3,(H,11,12)/b7-3+ |
InChI-Schlüssel |
SHUNLFZVSABWSW-XVNBXDOJSA-N |
Isomerische SMILES |
CC(=O)NC(CS/C(=C/Br)/F)C(=O)OC |
SMILES |
CC(=O)NC(CSC(=CBr)F)C(=O)OC |
Kanonische SMILES |
CC(=O)NC(CSC(=CBr)F)C(=O)OC |
Synonyme |
methyl 2-acetamido-3-[(E)-2-bromo-1-fluoro-ethenyl]sulfanyl-propanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dichloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B216485.png)
![2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216486.png)
![2,6-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216487.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B216490.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216491.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![4-[(phenylsulfonyl)amino]-N,N-dipropylbenzenesulfonamide](/img/structure/B216493.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B216494.png)
![2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B216499.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B216501.png)
![4-Methoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide](/img/structure/B216503.png)